molecular formula C16H16ClN3OS B2440467 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone CAS No. 1795302-48-5

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2440467
CAS No.: 1795302-48-5
M. Wt: 333.83
InChI Key: UCROUZUAQVDMTF-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane ring.

    Attachment of the Pyrimidinyl Group: The final step involves coupling the pyrimidinyl moiety to the thiazepane ring, which can be done using a variety of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: can be compared with other similar compounds, such as:

    (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(quinolin-2-yl)methanone: Contains a quinoline ring, which may confer different biological properties.

    (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(benzimidazol-2-yl)methanone: Features a benzimidazole ring, which can affect its binding interactions and biological activity.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c17-13-5-2-1-4-12(13)14-6-9-20(10-11-22-14)16(21)15-18-7-3-8-19-15/h1-5,7-8,14H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCROUZUAQVDMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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